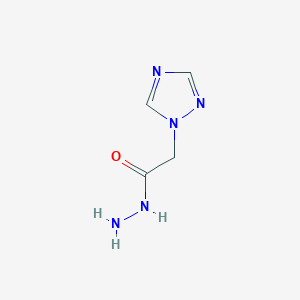

2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Übersicht

Beschreibung

“2-(1H-1,2,4-triazol-1-yl)acetohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C4H7N5O and a molecular weight of 141.13 .

Synthesis Analysis

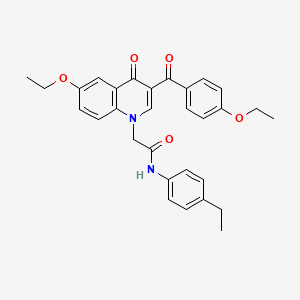

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)acetohydrazide”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-yl)acetohydrazide” can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

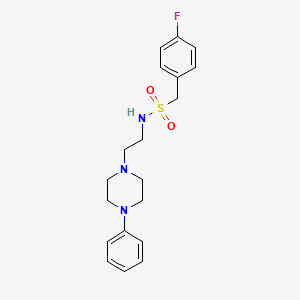

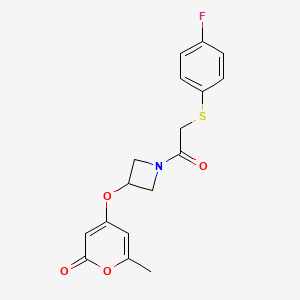

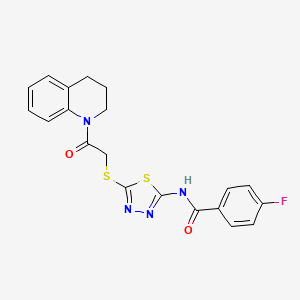

2-(1H-1,2,4-triazol-1-yl)acetohydrazide and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Safonov (2018) synthesized a series of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives with different substituents and analyzed their physico-chemical properties using modern analytical methods like HPLC-MS and NMR spectroscopy (Safonov, 2018). Wei-hua et al. (2006) synthesized N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide and confirmed its structure through elemental analysis, mass spectrometry, and X-ray diffraction, highlighting its stable crystalline structure (Wei-hua, Zhang, Hou, & Yuan, 2006).

Biological Activities

Several studies have focused on the biological activities of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide derivatives. For example, Şermukšnytė et al. (2022) investigated the effects of 1,2,4-triazol-3-ylthioacetohydrazide derivatives on cancer cell migration and found certain derivatives to be highly cytotoxic against melanoma, breast, and pancreatic cancer cell lines, indicating potential in cancer therapy (Šermukšnytė et al., 2022). Similarly, Nevade, Lokapure, & Kalyane (2013) synthesized derivatives of 2-(1H-1,2,4-triazole-1-yl)acetohydrazide and evaluated their antibacterial and anti-inflammatory activities, finding several compounds to exhibit significant biological activity (Nevade, Lokapure, & Kalyane, 2013).

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-8-4(10)1-9-3-6-2-7-9/h2-3H,1,5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQSTXJOPINFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)acetohydrazide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/no-structure.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)

![Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether](/img/structure/B2671769.png)

![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)